(E)-3-(4-(Benzyloxy)phenyl)acrylic acid
Overview
Description
(E)-3-(4-(Benzyloxy)phenyl)acrylic acid is a useful research compound. Its molecular formula is C16H14O3 and its molecular weight is 254.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Crystal Structure and Biological Activity
(E)-3-(4-(Benzyloxy)phenyl)acrylic acid and its derivatives have been studied for their crystal structures and biological activities. Research has found that compounds with free phenolic hydroxyls, such as this compound, exhibit scavenging free-radical and antioxidant activity. Moreover, certain derivatives have shown moderate inhibition of lipid peroxidation and significant inhibition of cell growth in various tumor cell lines, indicating potential applications in cancer research (Obregón-Mendoza et al., 2018).
Synthesis and Liquid Crystalline Properties
This compound has also been involved in the synthesis of polymers exhibiting liquid crystalline properties. For instance, derivatives of this compound have been used in the production of side-chain liquid crystalline polymers. These materials have potential applications in advanced materials science, particularly in the development of responsive materials and display technologies (Tsai et al., 1994).
Optoelectronic Properties
In the field of optoelectronics, this compound derivatives have been studied for their structural, optoelectronic, and thermodynamic properties. These studies are crucial for understanding the potential use of these compounds in dye-sensitized solar cells (DSSC), highlighting their relevance in renewable energy research (Fonkem et al., 2019).
Corrosion Inhibition
The compound has been used to form self-assembled films on iron surfaces to investigate their protective abilities against corrosion. This aspect of research has significant implications in materials science, especially in the protection and longevity of metal-based structures (Zhang Zhe et al., 2009).
Histone Deacetylase Inhibitors
In the pharmaceutical field, carboxylic acid derivatives of this compound have been studied as histone deacetylase inhibitors. These compounds show promise in cancer therapy, particularly in the development of new therapeutic agents (Abdel-Atty et al., 2014).
Properties
IUPAC Name |
(E)-3-(4-phenylmethoxyphenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c17-16(18)11-8-13-6-9-15(10-7-13)19-12-14-4-2-1-3-5-14/h1-11H,12H2,(H,17,18)/b11-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMSDYVKYZIYGA-DHZHZOJOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6272-45-3, 227105-11-5 | |
Record name | 3-(4-Benzyloxy-phenyl)-acrylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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